molecular formula C30H32O4P2 B11524585 [(2-{2-[2-(Diphenylphosphoroso)ethoxy]ethoxy}ethyl)(phenyl)phosphoroso]benzene

[(2-{2-[2-(Diphenylphosphoroso)ethoxy]ethoxy}ethyl)(phenyl)phosphoroso]benzene

Cat. No.: B11524585
M. Wt: 518.5 g/mol
InChI Key: UVRUMLHYLXYEGA-UHFFFAOYSA-N
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Description

[(2-{2-[2-(Diphenylphosphoroso)ethoxy]ethoxy}ethyl)(phenyl)phosphoroso]benzene is a complex organophosphorus compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-{2-[2-(Diphenylphosphoroso)ethoxy]ethoxy}ethyl)(phenyl)phosphoroso]benzene typically involves multi-step organic reactions. One common route includes the reaction of diphenylphosphoroso chloride with ethylene glycol derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions. Purification steps such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(2-{2-[2-(Diphenylphosphoroso)ethoxy]ethoxy}ethyl)(phenyl)phosphoroso]benzene can undergo various chemical reactions, including:

    Oxidation: The phosphoroso groups can be oxidized to phosphoroso oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the phosphoroso groups to phosphines using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.

    Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane, and mild heating.

Major Products

    Oxidation: Phosphoroso oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphoroso derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [(2-{2-[2-(Diphenylphosphoroso)ethoxy]ethoxy}ethyl)(phenyl)phosphoroso]benzene is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalysis and material science.

Biology

In biological research, this compound can be used as a probe to study phosphoroso-related biochemical pathways. Its ability to interact with biological molecules makes it a valuable tool in understanding cellular processes involving phosphorus.

Medicine

Potential medical applications include its use as a precursor for developing phosphoroso-based drugs. Its unique reactivity can be harnessed to create compounds with therapeutic properties, such as enzyme inhibitors or anticancer agents.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings. Its ability to form stable bonds with metals makes it useful in creating durable and high-performance materials.

Mechanism of Action

The mechanism by which [(2-{2-[2-(Diphenylphosphoroso)ethoxy]ethoxy}ethyl)(phenyl)phosphoroso]benzene exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The phosphoroso groups can coordinate with metal centers, altering their electronic properties and reactivity. This coordination can inhibit or enhance the activity of enzymes, depending on the specific biological pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A simpler organophosphorus compound used widely in organic synthesis.

    Diphenylphosphoroso chloride: A precursor in the synthesis of [(2-{2-[2-(Diphenylphosphoroso)ethoxy]ethoxy}ethyl)(phenyl)phosphoroso]benzene.

    Phosphoroso oxides: Oxidized derivatives of phosphoroso compounds with different reactivity profiles.

Uniqueness

This compound is unique due to its multiple phosphoroso groups and ethoxy linkages, which provide a versatile platform for chemical modifications. Its ability to form stable complexes with metals and its reactivity in various chemical reactions make it distinct from simpler organophosphorus compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C30H32O4P2

Molecular Weight

518.5 g/mol

IUPAC Name

[2-[2-(2-diphenylphosphorylethoxy)ethoxy]ethyl-phenylphosphoryl]benzene

InChI

InChI=1S/C30H32O4P2/c31-35(27-13-5-1-6-14-27,28-15-7-2-8-16-28)25-23-33-21-22-34-24-26-36(32,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-20H,21-26H2

InChI Key

UVRUMLHYLXYEGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CCOCCOCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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